4-(4-Biphenylyl)-2-methylthiazole - 24864-19-5

4-(4-Biphenylyl)-2-methylthiazole

Catalog Number: EVT-375059
CAS Number: 24864-19-5
Molecular Formula: C16H13NS
Molecular Weight: 251.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide []

  • Compound Description: This compound is a flurbiprofen derivative synthesized by reacting benzo[d]thiazol-2-amine with flurbiprofen. []

2. 1-[2-([1,1′-biphenyl]-4-yl)-2-oxoethyl]-3-methyl-1,4-dihydropyridin-4-iminium bromide []

  • Compound Description: This research focuses on the crystal structure and Hirshfeld surface analysis of this pyridinium bromide salt. []

3. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide []

  • Compound Description: This compound is a novel bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

4. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide []

  • Compound Description: This bio-functional hybrid compound results from the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen. []

5. 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid Hydrazide–Hydrazone Derivatives []

  • Compound Description: This study involves the synthesis and evaluation of 28 acyl hydrazone derivatives of flurbiprofen as potential urease inhibitors. []

6. 4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile []

  • Compound Description: Identified through computational docking models, this compound shows potential as a Staphylococcus aureus sortase A inhibitor. []

7. (Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: Identified alongside compound 6 [], this molecule also exhibits inhibitory potential against Staphylococcus aureus sortase A. []

8. (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide []

  • Compound Description: Synthesized from amphetamine and flurbiprofen, this hybrid molecule is characterized by various spectroscopic techniques. []

9. 2-(1-(2-Flouro-[1,1-Biphenyl]-4-Yl)Ethyl)-6-(Substituted Phenyl) Imidazole[2,1-B][1,3,4]Thiadiazole Derivatives []

  • Compound Description: This study designed and synthesized new derivatives from flurbiprofen, evaluating their anticancer potential through molecular docking and in vitro assays. []

10. Ethyl 2-benzyl-2-(formylamino)-3-phenylpropionate [] and Ethyl 3-(1,1'-biphenyl-4-yl)-2-(formylamino)-2-(4-phenylbenzyl)propionate []

  • Compound Description: These compounds are α-aminoisobutyric acid derivatives with varying substitutions that exhibit conformational switching due to biphenyl substitution. []

11. 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) []

  • Compound Description: Identified through screening for agonistic activity towards trace amine-associated receptor 1 (TAAR1), LK00764 shows potential as a treatment for psychotic disorders. []

12. 2'‐(Furan‐2‐yl)‐[1,1'‐biphenyl]‐4‐ols []

  • Compound Description: These compounds serve as precursors in a concise method for synthesizing furan and benzene fused 2-tetralones via a photo-induced rearrangement. []

13. Halobenzoyl esters of cis- and trans-[2-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-ylmethyl)-1,3- dioxolan-4-yl]carbinols []

  • Compound Description: This research investigates the antifungal activity of these novel imidazoles against Candida albicans and Candida spp. []

14. N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine []

  • Compound Description: Synthesized via a Buchwald-Hartwig cross-coupling reaction, this compound holds interest for optoelectronic device applications due to its N,N-diarylthiophen-2-amine unit. []

15. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

  • Compound Description: Discovered as a potent and selective calcium release-activated calcium channel inhibitor, this compound shows promise for treating autoimmune diseases like rheumatoid arthritis. []

16. 3,3′-Di(1H-1,2,4-triazol-1-yl)-[1,1′-biphenyl]-4,4′-dicarboxylic acid []

  • Compound Description: This study investigates the crystal structure of a cadmium(II) complex incorporating this dicarboxylic acid. []

17. (E)-1-([1,1′-Biphenyl]-4-yl)-2-(1,3,3-trimethylindolin-2-ylidene)ethanone []

  • Compound Description: This compound consists of a biphenyl-4-carbonyl unit attached to an indole unit. The crystal structure reveals an s-cis conformation with an E configuration, stabilized by weak intramolecular C—H⋯O contacts. []

18. 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine []

  • Compound Description: This compound, designed as a 4,6-distyrylpyrimidine chromophore, exhibits intense emission solvatochromism and acid sensitivity due to its extended π-conjugated system and electron-donating groups. []

19. 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390) [, ]

  • Compound Description: This substituted 4-quinolinecarboxylic acid exhibits potent anticancer activity against various cancer cell lines by inhibiting dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis. [, ]

20. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide []

  • Compound Description: Synthesized from tryptamine and flurbiprofen, this amide contains a structural fragment similar to Brequinar, a compound investigated for SARS-CoV-2 treatment. []

21. 4-(4′-(Pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium 2-carboxy-4-(3,5-dicarboxyphenoxy)benzoate Hydrate []

  • Compound Description: This compound is a hydrate salt that has been structurally characterized using X-ray crystallography. []

22. 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine []

  • Compound Description: This compound demonstrates activity against Mycobacterium tuberculosis, Trypanosoma cruzi, and Leishmania amazonensis, highlighting its potential as a lead for developing new treatments for these infectious diseases. []

23. 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) [, , , ]

    24. Ethyl 2′-hydroxy-4′,6′-dimethoxy-3-(4-methoxynaphthalen-1-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylate []

    • Compound Description: This compound's crystal structure has been determined, providing insights into its molecular conformation and packing arrangement. []

    25. 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903) []

    • Compound Description: Identified as a potent and selective activator of AMP-activated protein kinase (AMPK), MK-3903 shows potential for treating metabolic disorders like type 2 diabetes by improving lipid metabolism and insulin sensitivity. []

    26. 2,7-Bis(2′-methyl-[1,1′-biphenyl]-4-yl)-fluorenone (MPF) []

    • Compound Description: This molecule exhibits reversible luminescence color switching between green and orange in its solid state due to stimuli-responsive changes in its molecular packing and aggregation state. []

    27. LAF237 [(S)-1-[(3-Hydroxy-1-adamantyl)ammo]acetyl-2-cyanopyrrolidine] [] and Valsartan [N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine] []

    • Compound Description: This research investigates the combination therapy of LAF237, a dipeptidyl peptidase IV inhibitor, and valsartan, an angiotensin II type 1 receptor antagonist, for improving pancreatic islet function in type 2 diabetes. []

    28. 2-Amino-4-(1,1′-biphenyl-4-yl)-6-aryl-6H-1,3-thiazines []

    • Compound Description: This study focuses on the synthesis and evaluation of these compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

    29. 1-(2-aminomethylphenyl)-3-trifluoromethyl-N- [3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602) []

    • Compound Description: DPC602 represents another potent, selective, and orally bioavailable factor Xa inhibitor, structurally related to DPC423. []

    30. catena-poly[triaqua-(μ2-1,4-di(pyridin-4-yl)benzene-κ2N:N′)-(3′,5-dicarboxy-[1,1′-biphenyl]-3,4′-dicarboxylato-κO)nickel(II)] []

    • Compound Description: This research reports the crystal structure of a nickel(II) coordination polymer incorporating 1,4-di(pyridin-4-yl)benzene and 3′,5-dicarboxy-[1,1′-biphenyl]-3,4′-dicarboxylic acid as ligands. []

    31. 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium catena-poly[{5-carboxy-4′-methyl-[1,1′-biphenyl]-3-carboxylato-κ2O,O′}-(μ2-4′-methyl-[1,1′-biphenyl]-3,5-dicarboxylato-κ4O,O′:O′′,O′′′)lead(II)] []

    • Compound Description: This research focuses on the crystal structure determination of this complex lead(II) compound. []

    32. (2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide []

    • Compound Description: This compound acts as a potent, selective, and orally active nonpeptide antagonist of the oxytocin receptor, making it a potential candidate for managing preterm labor. []

    33. 6-Aryl-4-(1,1'-biphenyl-4-yl)-N-methyl-6H-1,3-thiazin-2-amines []

    • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. The study found they exhibited moderate to good activity against specific bacteria and fungi. []

    34. 4-([1,1′-Biphenyl]-4-yl)-6-(Substituted Phenyl)-5,6-Dihydro-4H-1,3-Oxazine-2-Amines []

    • Compound Description: This research investigated the synthesis and spectral properties of these compounds, utilizing infrared and NMR spectroscopy to analyze substituent effects on their molecular vibrations and electronic environments. []

    35. 2-Methyl-N-(2′-(pyrrolidinyl-1-ylsulfonyl)-[1,1′-biphenyl]-4-yl)propan-1-amine (PBPA) []

    • Compound Description: This research aimed to understand the metabolic disposition of PBPA, which exhibited MAO-A and CYP-mediated clearance, using in vitro ADME tools. []

    36. 2-Cyanoimino-4-aryl-6-(1,1’-biphenyl-4-yl)-3,4-dihydro-1H-pyrimidines []

    • Compound Description: These compounds, synthesized from styryl 4-biphenyl ketones and cyanoguanidine, were evaluated for their antimicrobial activity. []

    37. Amino-alcohol Ester Derivatives of Flurbiprofen and 2-[1,1′‐Biphenyl‐4‐yl]acetic Acid []

    • Compound Description: These derivatives were designed and synthesized to reduce the gastrointestinal toxicity associated with conventional NSAIDs like flurbiprofen. []

    38. N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide Derivatives []

    • Compound Description: This study focuses on synthesizing heterocyclic compounds conjugated with a biphenyl moiety, derived from N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide, and evaluating their antitumor and antimicrobial activities. []

    39. 2-Amino-4-(1,1′-biphenyl-4-yl)-6-aryl-6H-1,3-thiazines []

    • Compound Description: This research focuses on synthesizing a series of 2-amino-4-(1,1′-biphenyl-4-yl)-6-aryl-6H-1,3-thiazines and evaluating their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. []

    Properties

    CAS Number

    24864-19-5

    Product Name

    4-(4-Biphenylyl)-2-methylthiazole

    IUPAC Name

    2-methyl-4-(4-phenylphenyl)-1,3-thiazole

    Molecular Formula

    C16H13NS

    Molecular Weight

    251.3 g/mol

    InChI

    InChI=1S/C16H13NS/c1-12-17-16(11-18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3

    InChI Key

    OKOZRTTWERNRQS-UHFFFAOYSA-N

    SMILES

    CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3

    Canonical SMILES

    CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.